

No Publicly Available Data for the Chemical Compound "ClpB-IN-1"

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Compound of Interest

Compound Name: *ClpB-IN-1*

Cat. No.: *B6015502*

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A comprehensive search for the chemical structure, properties, and biological data of a compound designated "**ClpB-IN-1**" has yielded no publicly available information. This designation does not correspond to any known chemical entity in scientific literature, chemical databases, or commercial supplier catalogs.

The search for "**ClpB-IN-1**" and its associated chemical identifiers (such as IUPAC name, SMILES string, or PubChem entry) did not return any relevant results for a small molecule inhibitor. Instead, all search results consistently point to the ClpB protein, a well-characterized AAA+ (ATPases Associated with diverse cellular Activities) chaperone.

It is possible that "**ClpB-IN-1**" is an internal designation for a novel compound that has not yet been disclosed in published research or that the name is incorrect.

Overview of the ClpB Protein

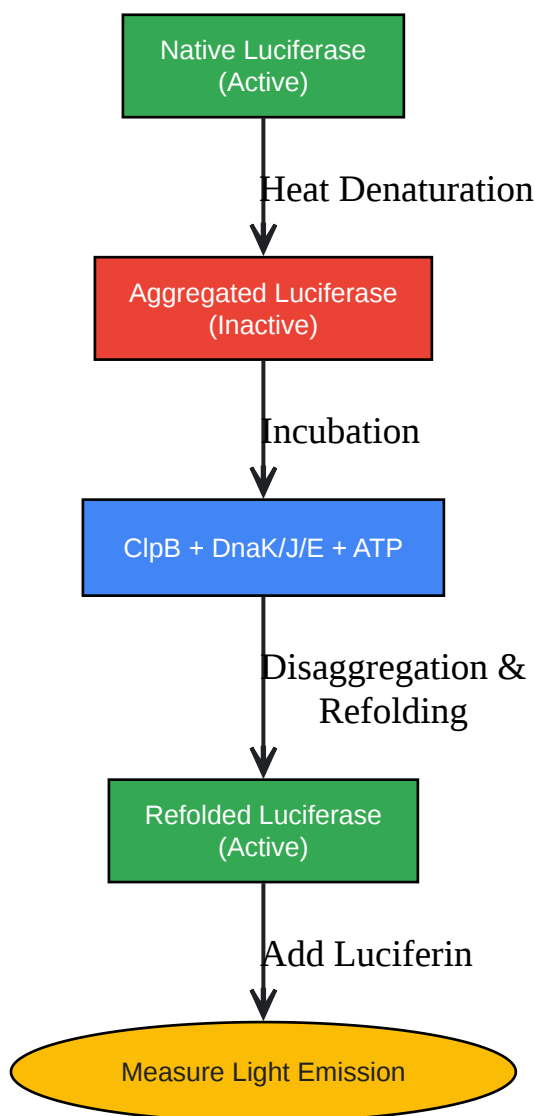
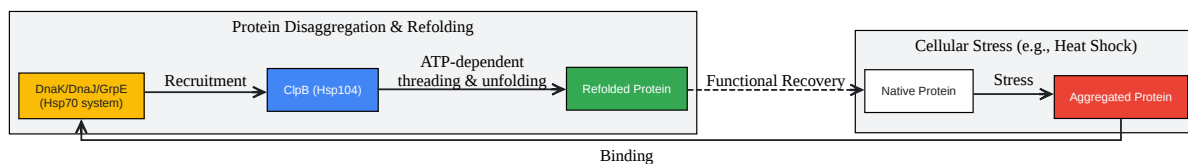
While information on "**ClpB-IN-1**" is unavailable, extensive data exists for its likely target, the ClpB protein. ClpB is a crucial component of the cellular machinery responsible for rescuing proteins from an aggregated state, a vital function for cell survival under stress conditions such as heat shock.

Key Properties of the ClpB Protein

Property	Description	References
Function	Protein disaggregase; works in concert with the DnaK/DnaJ/GrpE chaperone system to refold and reactivate aggregated proteins.	[1] [2] [3]
Structure	Forms a heptameric or hexameric ring-shaped structure with a central pore. Composed of an N-terminal domain, two nucleotide-binding domains (NBD1 and NBD2), and a characteristic middle coiled-coil domain.	[4] [5] [6]
Mechanism	Utilizes the energy from ATP hydrolysis to thread aggregated polypeptides through its central pore, thereby unfolding them and allowing for subsequent refolding into their native state.	[2] [7]
Organisms	Found in bacteria (e.g., Escherichia coli, Thermus thermophilus), fungi, and plants.	[4] [5] [8]

Signaling and Functional Pathway

The general mechanism of ClpB-mediated protein disaggregation is a multi-step process involving the Hsp70 chaperone system (DnaK in bacteria).



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